molecular formula C5H7N3 B1313419 4-Cyclopropyl-4H-[1,2,4]triazole CAS No. 36175-35-6

4-Cyclopropyl-4H-[1,2,4]triazole

Cat. No. B1313419
CAS RN: 36175-35-6
M. Wt: 109.13 g/mol
InChI Key: BMHJVMAHIYFSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-4H-[1,2,4]triazole is a derivative of 1,2,4-triazole, which is a planar molecule with C-N and N-N distances falling into a narrow range of 136 - 132 picometers . The 1,2,4-triazole is amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution .


Synthesis Analysis

The synthesis of 1,2,4-triazoles involves various methods. One approach involves triflic anhydride activation followed by microwave-induced cyclodehydration for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of N-Tosylhydrazones as substrates for diversity-oriented synthesis of 1,2,4-triazoles .


Molecular Structure Analysis

The molecule in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring . Considerable delocalization of π-electron density within the triazole ring is indicated by the pattern of bond distances .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles are diverse. For instance, Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . Upon prolonging the reaction time, the in situ generated thiones are transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .


Physical And Chemical Properties Analysis

1,2,4-Triazoles are known for their high luminescent properties and a large quantum yield of emitted photons . They also have the ability to manifest substituents around a core scaffold in defined three-dimensional (3D) representations .

Scientific Research Applications

Triazoles in Drug Development and Biological Activities

4-Cyclopropyl-4H-[1,2,4]triazole is part of the triazole class, which has significant importance in the development of new drugs due to its diverse biological activities. These compounds have been extensively studied for their potential in treating various conditions owing to their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. They are also investigated for their effectiveness against several neglected diseases (Ferreira et al., 2013).

Corrosion Inhibition

Research has explored the use of 4H-triazole derivatives, including 4-Cyclopropyl-4H-[1,2,4]triazole, as corrosion inhibitors for metals like mild steel in acidic environments. These studies have shown significant efficacy in protecting against corrosion, with the effectiveness depending on the specific substituents in the inhibitor molecule (Bentiss et al., 2007).

Structural and Spectroscopic Studies

The structural characteristics of compounds like 4-Cyclopropyl-4H-[1,2,4]triazole have been analyzed using techniques like X-ray diffraction, NMR, and IR spectroscopy. These studies provide valuable insights into the molecular structure and bonding patterns, which are crucial for understanding their reactivity and potential applications in various fields (Şahin et al., 2014).

Antioxidative and Antimicrobial Activities

Research has focused on synthesizing novel derivatives of 4-Cyclopropyl-4H-[1,2,4]triazole, evaluating their antioxidative and antimicrobial activities. These studies have demonstrated that certain derivatives exhibit significant antimicrobial activity against bacteria like Bacillus subtilis and have antioxidative properties (Yildirim, 2020).

Agricultural and Industrial Applications

4-Cyclopropyl-4H-[1,2,4]triazole derivatives are also explored for their potential in agriculture and industry. They have applications as fungicides, plant growth regulators, and corrosion inhibitors, demonstrating the versatility of these compounds in various sectors (Khilkovets et al., 2022).

Antifungal Activities

The antifungal properties of 4-Cyclopropyl-4H-[1,2,4]triazole derivatives have been examined, with some compounds showing promising results against fungi like Candida albicans. These findings suggest potential applications in developing new antifungal therapies (Qingjie et al., 2009).

Safety And Hazards

According to the safety data sheet, 1,2,4-triazole is harmful if swallowed and causes serious eye irritation . It may also damage fertility or the unborn child . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

The future directions for 1,2,4-triazoles involve their potential application in optoelectronic devices such as organic light-emitting diodes (OLEDs), photovoltaic cells, and organic field-effect transistors (OFETs) . Their high nitrogen content makes them especially interesting for these applications .

properties

IUPAC Name

4-cyclopropyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-2-5(1)8-3-6-7-4-8/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHJVMAHIYFSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512370
Record name 4-Cyclopropyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-4H-[1,2,4]triazole

CAS RN

36175-35-6
Record name 4-Cyclopropyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropyl-4H-[1,2,4]triazole
Reactant of Route 2
Reactant of Route 2
4-Cyclopropyl-4H-[1,2,4]triazole
Reactant of Route 3
Reactant of Route 3
4-Cyclopropyl-4H-[1,2,4]triazole
Reactant of Route 4
Reactant of Route 4
4-Cyclopropyl-4H-[1,2,4]triazole
Reactant of Route 5
4-Cyclopropyl-4H-[1,2,4]triazole
Reactant of Route 6
4-Cyclopropyl-4H-[1,2,4]triazole

Citations

For This Compound
5
Citations
ME Theoclitou, NGJ Delaet… - Journal of Combinatorial …, 2002 - ACS Publications
Combinatorial libraries of substituted 3-thio-1,2,4-triazoles and 2-thioimidazoles were synthesized in good yield by alkylation of the products via the reaction of isothiocyanates and …
Number of citations: 25 pubs.acs.org
JP Luo, H Zheng, XQ Wang, N Yin, YS Meng… - The Journal of Chemical …, 2022 - Elsevier
We report the design, synthesis, structure and property of four complexes formulated as {[M 2 (4-C 3 trz) 3 (H 2 O) 6 ]·(H 2 BTTC) 2 } n . Single-crystal X-ray diffraction reveals that the …
Number of citations: 1 www.sciencedirect.com
J Qin, M Cao, X Hu, W Tan, B Ma, Y Cao, Z Chen… - European Journal of …, 2023 - Elsevier
Utilizing fragment-based hybrid designing strategies, 24áN-benzyl pyridine-2-one containing derivatives were synthesized by successfully incorporating 6-(4H-1,2,4-triazol-3-yl) pyridin-…
Number of citations: 5 www.sciencedirect.com
T Wang, L Pang, M He, Z Wang - European Journal of Medicinal Chemistry, 2023 - Elsevier
Apoptosis signal regulated kinase 1 (ASK1, also known as MAP3K5) is a member of the mitogen activated protein kinase kinase kinase (MAP3K) family. Since its first isolation from a …
Number of citations: 3 www.sciencedirect.com
R Brys, K Gibson, T Poljak, S Van Der Plas… - Progress in Medicinal …, 2020 - Elsevier
Aberrant activation of mitogen-activated protein kinases (MAPKs) like c-Jun N-terminal kinase (JNK) and p38 is an event involved in the pathophysiology of numerous human diseases. …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.